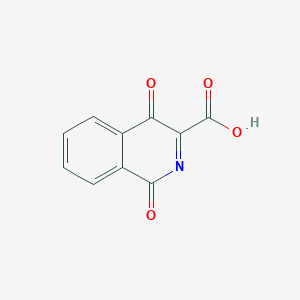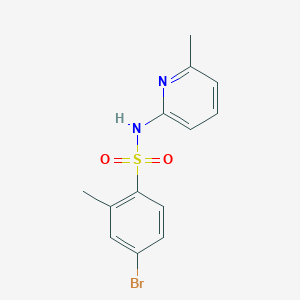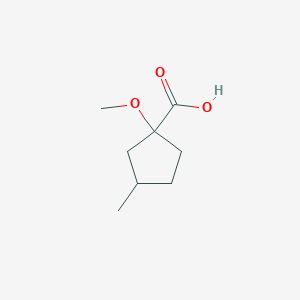![molecular formula C7H9ClN2O2 B15127700 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazole family This compound is known for its unique structure, which includes a fused pyrrole and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride typically involves the use of aminocarbonyl compounds. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield. This method is advantageous for preparing bulk quantities of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Marckwald reaction’s scalability suggests it could be adapted for industrial-scale synthesis. The reaction conditions typically involve standard laboratory techniques, including heating, stirring, and purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H,6H,7H-Pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
- 5H,6H,7H-Pyrrolo[1,2-a]imidazole-5-carboxylic acid
Uniqueness
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride is unique due to its specific position of the carboxylic acid group on the 7th carbon of the fused ring system. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-3-9-4-2-8-6(5)9;/h2,4-5H,1,3H2,(H,10,11);1H |
Clé InChI |
KSYJQQLSIMBGDV-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C=CN=C2C1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)




![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)

![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)



![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)

